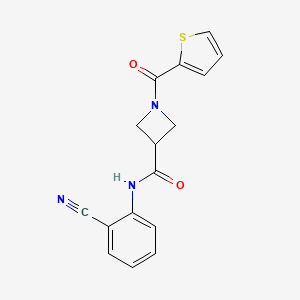

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c17-8-11-4-1-2-5-13(11)18-15(20)12-9-19(10-12)16(21)14-6-3-7-22-14/h1-7,12H,9-10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWXCKOBAVYMDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or azetidinones.

Introduction of the Thiophene Group: The thiophene ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.

Attachment of the Cyanophenyl Group: The cyanophenyl group is incorporated through nucleophilic substitution reactions, where a suitable cyanophenyl halide reacts with the azetidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyanophenyl group can be reduced to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the cyanophenyl group can produce a phenylamine derivative.

Scientific Research Applications

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article explores its applications, particularly in the fields of drug development and organic synthesis.

Structural Formula

The structural formula can be represented as follows:

Prolyl Hydroxylase Inhibition

This compound has been identified as a potential prolyl hydroxylase inhibitor. Prolyl hydroxylases are enzymes that play a crucial role in the regulation of hypoxia-inducible factors (HIFs). Inhibition of these enzymes can lead to increased levels of HIFs, which are involved in various cellular responses to low oxygen levels, including angiogenesis and erythropoiesis. This property makes the compound a candidate for therapeutic applications in conditions such as anemia and ischemic diseases .

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The azetidine ring and thiophene moiety may contribute to this activity through mechanisms involving the modulation of signaling pathways related to cell growth and survival. Studies have shown that derivatives of azetidine compounds can inhibit tumor growth in various cancer models .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiophene derivatives have been noted for their ability to disrupt bacterial cell walls or interfere with essential bacterial processes. This aspect opens avenues for developing new antibiotics, especially against resistant strains .

Building Block for Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it a valuable building block in synthetic organic chemistry .

Synthesis of Heterocycles

The compound can be utilized in the synthesis of novel heterocyclic compounds, which are essential in pharmaceutical chemistry. The reactivity of the azetidine ring allows for further functionalization, leading to diverse derivatives with potentially enhanced biological activities .

Case Study 1: Prolyl Hydroxylase Inhibitors

A study demonstrated that modifications to the azetidine core could enhance the inhibitory activity against prolyl hydroxylases, leading to improved efficacy in promoting HIF stabilization under hypoxic conditions. The findings suggest that this compound could be optimized for better therapeutic outcomes in hypoxia-related diseases .

Case Study 2: Anticancer Activity

In vitro studies on related azetidine compounds showed promising results against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction. These findings highlight the potential of this compound as a lead compound for developing new anticancer agents .

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations :

- The 2-cyanophenyl group provides stronger electron-withdrawing effects compared to the 2-nitrophenyl group in , which may alter redox stability and intermolecular interactions.

- Unlike the bulky tert-butyl and pyridine substituents in , the cyanophenyl group balances hydrophobicity and polarity, improving solubility.

Crystallographic and Conformational Data

- N-(2-nitrophenyl)thiophene-2-carboxamide : Dihedral angle between benzene and thiophene rings: 8.50–13.53° (varies between asymmetric units).

- Target compound (inferred): The azetidine ring likely reduces conformational flexibility, leading to smaller dihedral angles compared to non-cyclic analogs. The cyano group may participate in dipole-dipole interactions, altering crystallization behavior.

Biological Activity

N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H10N2O2S

- Molecular Weight : 202.21 g/mol

- IUPAC Name : this compound

- Appearance : Powder

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the thiophene moiety enhances its ability to modulate biological responses.

Biological Activities

-

Anticancer Activity

- Research indicates that compounds with similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- A study demonstrated that azetidine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.

-

Antimicrobial Properties

- The compound shows promising antimicrobial activity against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

-

Anti-inflammatory Effects

- In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits cell proliferation | |

| Antimicrobial | Disrupts cell membranes | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted its ability to induce apoptosis through the intrinsic pathway, evidenced by increased caspase activity.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antimicrobial agents.

Research Findings

Recent research emphasizes the importance of structural modifications in enhancing the biological activity of azetidine derivatives. Substituents such as thiophene and cyano groups play crucial roles in increasing potency and selectivity towards specific biological targets.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2-cyanophenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide?

The synthesis typically involves:

- Azetidine ring formation : Cyclization strategies using tert-butoxycarbonyl (Boc) protection or direct coupling of azetidine-3-carboxylic acid derivatives .

- Thiophene-2-carbonyl integration : Acylation reactions with thiophene-2-carbonyl chloride under reflux conditions in acetonitrile or dichloromethane, often with triethylamine as a base .

- Cyanophenyl coupling : Nucleophilic substitution or amide bond formation with 2-cyanoaniline precursors, optimized via refluxing for 1–24 hours . Key purification steps include reverse-phase HPLC (methanol/water gradients) or recrystallization from DMSO/H₂O .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing azetidine ring protons at δ 3.5–4.5 ppm and thiophene aromatic protons at δ 7.0–7.5 ppm) .

- IR spectroscopy : Identifies functional groups (C=O stretches at 1650–1750 cm⁻¹, C≡N at 2200–2250 cm⁻¹) .

- HPLC/MS : Validates purity (>98%) and molecular weight (e.g., HRMS with <2 ppm error) .

Advanced Research Questions

Q. How do dihedral angles between aromatic rings influence bioactivity?

X-ray crystallography reveals that dihedral angles between the thiophene and cyanophenyl rings (e.g., 8.5–13.5°) modulate steric interactions and binding affinity. Smaller angles enhance planarity, potentially improving target engagement in enzyme inhibition . For example, in N-(2-nitrophenyl)thiophene-2-carboxamide, a dihedral angle of 8.5° correlates with stronger antibacterial activity compared to analogs with larger angles .

Q. What catalytic strategies enable regioselective modification of the thiophene moiety?

Ruthenium-catalyzed C3 alkylation using acrylic acid derivatives introduces substituents while preserving the thiophene core. For instance, [RuCl₂(p-cymene)]₂ with AgSbF₆ as a co-catalyst achieves >80% yield in DCE at 80°C, enabling functionalization for SAR studies .

Q. How can crystallographic data resolve contradictions in solubility or stability profiles?

Single-crystal studies identify weak intermolecular interactions (C–H⋯O/S) that stabilize the solid-state structure but may reduce solubility. For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits poor aqueous solubility due to dense packing via C–H⋯O interactions, guiding formulation strategies like salt formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields when varying acylating agents?

Inconsistent yields (e.g., 47–67% for succinic vs. maleic anhydride acylation) arise from steric and electronic effects. Optimization strategies include:

- Temperature control : Lower temperatures (0°C) favor selective acylation of primary amines .

- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) improve anhydride reactivity compared to THF .

- Catalyst screening : DMAP or HOBt accelerates coupling efficiency in stubborn cases .

Methodological Recommendations

- Synthetic optimization : Use Boc-protected intermediates to stabilize the azetidine ring during coupling .

- Crystallization : Evaporative crystallization from acetonitrile yields high-purity single crystals for X-ray studies .

- Biological assays : Pair structural data (dihedral angles, H-bonding) with in vitro activity screens to rationalize SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.